molecular formula C19H28ClN5 B1669818 Dapiprazole hydrochloride CAS No. 72822-13-0

Dapiprazole hydrochloride

Cat. No. B1669818
CAS RN: 72822-13-0
M. Wt: 361.9 g/mol
InChI Key: ZIODNPFQZIHCOE-UHFFFAOYSA-N
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Description

Dapiprazole hydrochloride is an alpha-adrenergic blocking agent . It is found in ophthalmic solutions used to reverse mydriasis after an eye examination . The drug is used in the treatment of iatrogenically induced mydriasis produced by adrenergic (phenylephrine) or parasympatholytic (tropicamide) agents .


Molecular Structure Analysis

The molecular structure of Dapiprazole hydrochloride is represented by the chemical formula C19H27N5 . Its average weight is 325.4512 and its monoisotopic weight is 325.226645889 .


Chemical Reactions Analysis

Dapiprazole hydrochloride is an alpha-adrenergic blocking agent . It produces miosis by blocking the alpha-adrenergic receptors on the dilator muscle of the iris . Dapiprazole produces no significant action on ciliary muscle contraction and thus, there are no changes in the depth of the anterior chamber or the thickness of the lens .

Mechanism of Action

Target of Action

Dapiprazole hydrochloride primarily targets the alpha-1 adrenergic receptors . These receptors are found in various tissues, including the smooth muscles in the eye’s iris and blood vessels . The alpha-1 adrenergic receptors play a crucial role in the regulation of the dilation and constriction of the iris and blood vessels .

Mode of Action

Dapiprazole hydrochloride acts as an alpha-1 adrenergic antagonist . It blocks the alpha-1 adrenergic receptors in smooth muscle, specifically those on the dilator muscle of the iris . This blocking action prevents the normal response to alpha-1 adrenergic stimulation, leading to a reduction in the constriction of the iris sphincter muscle .

Biochemical Pathways

The primary biochemical pathway affected by dapiprazole hydrochloride is the alpha-1 adrenergic signaling pathway . By blocking the alpha-1 adrenergic receptors, dapiprazole hydrochloride disrupts the normal signaling process, leading to a decrease in the constriction of the iris sphincter muscle . This results in miosis, or the constriction of the pupil .

Pharmacokinetics

The systemic absorption of dapiprazole hydrochloride is negligible .

Result of Action

The primary result of dapiprazole hydrochloride’s action is miosis , or the constriction of the pupil . By blocking the alpha-1 adrenergic receptors on the dilator muscle of the iris, dapiprazole hydrochloride prevents the muscle from constricting . This leads to a decrease in pupil size, which can be beneficial in certain clinical situations, such as reversing mydriasis (pupil dilation) after an eye examination .

Action Environment

The action of dapiprazole hydrochloride is influenced by the environment in which it is used. For example, the rate of pupillary constriction may be slightly slower in clients with brown irises than in clients with blue or green irises . This suggests that individual characteristics, such as iris color, may influence the efficacy of dapiprazole hydrochloride.

properties

IUPAC Name

3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIODNPFQZIHCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC3=NN=C4N3CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048669
Record name Dapiprazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72822-13-0
Record name Dapiprazole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72822-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapiprazole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapiprazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPIPRAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9UJN1I0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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